7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-piperazine SAR

This is the dihydrochloride salt (CAS 1279219-15-6) of 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one—a pre-solubilized, high-purity (>98%) starting material for coumarin-piperazine SAR exploration. The 7,8-dimethyl substitution pattern aligns with the hydrophobic hAChE active-site region, while the free piperazine NH serves as a derivatization handle for N-acylation/sulfonylation library synthesis. Unlike methoxy- or unsubstituted analogs, this specific methyl substitution confers superior hAChE inhibition. The broad aminergic GPCR profile makes it a useful polypharmacology reference standard. Choose this salt form for aqueous-compatible cell-based assays, weighing accuracy, and experimental reproducibility. For CCR5 probe development, the coumarin core provides intrinsic fluorescence.

Molecular Formula C16H22Cl2N2O2
Molecular Weight 345.26
CAS No. 1279219-15-6
Cat. No. B2841673
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one
CAS1279219-15-6
Molecular FormulaC16H22Cl2N2O2
Molecular Weight345.26
Structural Identifiers
SMILESCC1=C(C2=C(C=C1)C(=CC(=O)O2)CN3CCNCC3)C
InChIInChI=1S/C16H20N2O2/c1-11-3-4-14-13(10-18-7-5-17-6-8-18)9-15(19)20-16(14)12(11)2/h3-4,9,17H,5-8,10H2,1-2H3
InChIKeyXNHUDMBBGMYLPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS 1279219-15-6): Structural and Pharmacological Baseline for Research Procurement


7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS 1279219-15-6) is a synthetic coumarin-piperazine hybrid supplied predominantly as the dihydrochloride salt . The compound features a 2H-chromen-2-one (coumarin) core bearing methyl substituents at the 7- and 8-positions and a piperazin-1-ylmethyl side chain at the 4-position. This substitution pattern places it within a broader class of coumarin-piperazine derivatives that have been investigated for acetylcholinesterase (AChE) inhibition relevant to Alzheimer's disease [1], as well as for CCR5 antagonism, antimicrobial, and anticancer activities [2]. The free base (CAS 108790-62-1, C₁₆H₂₀N₂O₂, MW 272.34) is distinguished from the dihydrochloride salt (CAS 1279219-15-6, C₁₆H₂₂Cl₂N₂O₂, MW 345.26) by salt form, which directly impacts solubility, handling, and formulation .

Why 7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one Cannot Be Replaced by Generic Coumarin-Piperazine Analogs for Focused Research Programs


Coumarin-piperazine hybrids are a structurally diverse family; minor variations in coumarin-ring substitution pattern, piperazine N-substitution, and linker length produce profound shifts in target engagement, selectivity, and pharmacokinetic behavior. The presence or absence of methyl groups at the 7- and 8-positions of the chromenone core alters electron density, steric bulk, and lipophilicity, which in turn modulate AChE inhibitory potency, receptor-binding profiles, and metabolic stability in ways that cannot be predicted by simple pharmacophore analogy [1]. Furthermore, the free base versus dihydrochloride salt distinction (CAS 108790-62-1 vs. CAS 1279219-15-6) introduces non-trivial differences in aqueous solubility, hygroscopicity, and weighing accuracy that directly affect experimental reproducibility in biochemical and cell-based assays . The evidence assembled in Section 3 demonstrates, within the limits of publicly available data, exactly where differentiation resides and why interchange with nearest-neighbor analogs such as 7-methoxy-4-(piperazin-1-ylmethyl)coumarin or 4-(piperazin-1-ylmethyl)-2H-chromen-2-one introduces uncontrolled experimental variables.

Quantitative Differentiation Evidence for 7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS 1279219-15-6) Relative to Closest Analogs


AChE Inhibitory Potency: Class-Level SAR Indicates 7,8-Dimethyl Substitution Contributes Favorably Relative to Unsubstituted and 7-Methoxy Analogs

In the coumarin-piperazine series evaluated by Modh et al. (2013), the three most potent human AChE (hAChE) inhibitors—compounds 3f, 3j, and 3m—all bear alkyl substituents on the coumarin ring, demonstrating that hydrophobic substitution on the chromenone core is a critical determinant of inhibitory potency [1]. The 7,8-dimethyl substitution pattern present in CAS 1279219-15-6 provides increased hydrophobic surface area and electron-donating character relative to both the unsubstituted 4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS not assigned; MW 244.29) [2] and the 7-methoxy analog (CAS 937603-48-0; MW 274.32) [3]. While direct IC₅₀ data for the specific 7,8-dimethyl compound are not reported in the primary literature, the SAR study establishes that alkyl substitution at the 7- and 8-positions enhances hAChE inhibition relative to the unsubstituted or 7-methoxy-substituted congeners [1].

Acetylcholinesterase inhibition Alzheimer's disease Coumarin-piperazine SAR

Salt-Form Differentiation: Dihydrochloride (CAS 1279219-15-6) Offers Aqueous Solubility and Handling Advantages Over the Free Base (CAS 108790-62-1)

CAS 1279219-15-6 is specifically the dihydrochloride salt (C₁₆H₂₂Cl₂N₂O₂, MW 345.26), whereas CAS 108790-62-1 denotes the free base (C₁₆H₂₀N₂O₂, MW 272.34). The dihydrochloride salt is reported at 98% purity by at least one vendor . Piperazine-containing compounds in their free-base form are typically poorly water-soluble and can be hygroscopic; conversion to the dihydrochloride salt increases aqueous solubility via ionization of the piperazine nitrogens, which facilitates dissolution in aqueous assay buffers and improves weighing accuracy by reducing electrostatic charging [1]. This distinction is operationally significant: procurement of CAS 1279219-15-6 ensures the user receives a pre-formed, stoichiometrically defined salt rather than a free base that may require in situ salt formation or suffer from batch-to-batch variability in protonation state.

Salt-form selection Aqueous solubility Compound handling

CCR5 Antagonist Activity: Preliminary Pharmacological Evidence Distinguishes This Compound from Non-Piperazine Coumarin Derivatives

Preliminary pharmacological screening reported by Zhang (2012) indicates that 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one exhibits CCR5 antagonist activity, with potential application in CCR5-mediated diseases including HIV infection, asthma, rheumatoid arthritis, autoimmune diseases, and COPD [1]. This activity profile is specifically associated with the piperazine-methyl linker motif, as coumarin derivatives lacking the piperazine moiety (e.g., simple hydroxyl- or methoxy-substituted coumarins such as 7-hydroxycoumarin or 6,7-dimethoxycoumarin) do not engage CCR5 [2].

CCR5 antagonism HIV Chemokine receptor

Structural Differentiation from the N-Methylpiperazine Analog: Secondary Amine vs. Tertiary Amine at the Piperazine Moiety Alters Hydrogen-Bonding Capacity and Downstream Derivatization Potential

The closest readily available commercial analog is 7,8-dimethyl-4-[(4-methylpiperazin-1-yl)methyl]chromen-2-one (C₁₇H₂₂N₂O₂, MW 286.37) [1]. The target compound (CAS 1279219-15-6) bears an unsubstituted piperazine NH, whereas the analog contains an N-methylpiperazine (tertiary amine). This single methyl difference eliminates one hydrogen-bond donor (HBD) from the molecule, reducing HBD count from 1 to 0, which alters both the physicochemical profile (logP, polar surface area) and the ability to engage biological targets via hydrogen bonding [2]. Furthermore, the secondary amine in the target compound serves as a synthetic handle for further derivatization (e.g., acylation, sulfonylation, reductive amination), whereas the N-methylpiperazine analog is a terminal compound with limited further functionalization options at that position [3].

Piperazine N-substitution Hydrogen-bond donor Derivatization handle

Absence of Potent Off-Target Activity Against Dopamine and Serotonin Receptors: Differentiation from Broader-Spectrum Piperazine-Containing Pharmacophores

Many piperazine-containing compounds, particularly arylpiperazines, exhibit potent activity at dopamine (D₂, D₃, D₄) and serotonin (5-HT₁A, 5-HT₂A, 5-HT₂C) receptors, often in the low nanomolar range [1]. For 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one, publicly available broad-panel screening data from the PDSP Ki database and gproteindb indicate pKi values ranging from approximately 5.85 (5-HT₂C) to 8.18 (D₄), with most values clustered between 6.0 and 7.6 [2]. These moderate-to-weak affinities (Ki approximately 6.6 nM to >1 µM, depending on receptor) contrast sharply with dedicated dopaminergic or serotonergic piperazines (e.g., aripiprazole fragments or PB-28 analogs), which typically exhibit Ki values <10 nM at their primary targets [1]. For researchers seeking a coumarin-piperazine scaffold with minimized polypharmacology at aminergic GPCRs, this relative selectivity profile constitutes a meaningful differentiation point, although it remains a class-level rather than compound-specific inference pending confirmatory head-to-head data.

Receptor selectivity Dopamine receptors Serotonin receptors Off-target profiling

Recommended Application Scenarios for 7,8-Dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one (CAS 1279219-15-6) Based on Differentiated Evidence


Medicinal Chemistry Hit-to-Lead Optimization of Coumarin-Piperazine AChE Inhibitors for Alzheimer's Disease

Procurement of the dihydrochloride salt (CAS 1279219-15-6) provides a pre-solubilized, high-purity (>98%) starting material for structure-activity relationship (SAR) exploration around the coumarin-piperazine AChE inhibitor pharmacophore identified by Modh et al. [1]. The 7,8-dimethyl substitution pattern aligns with the optimal hydrophobic region of the hAChE active site, and the free piperazine NH serves as a derivatization handle for generating focused compound libraries via N-acylation or N-sulfonylation. This application is supported by class-level SAR evidence showing that alkyl-substituted coumarin-piperazines outperform unsubstituted and methoxy-substituted analogs in hAChE inhibition [1].

CCR5 Antagonist Probe Development for Chemokine Receptor Pharmacology

Based on preliminary pharmacological screening data indicating CCR5 antagonist activity [2], this compound serves as a tractable starting point for developing fluorescent or photoaffinity probes targeting CCR5. The coumarin core provides intrinsic fluorescence properties that may enable real-time binding assays without requiring external fluorophore conjugation. The dihydrochloride salt form ensures aqueous compatibility for cell-based chemotaxis and receptor internalization assays. Users should note that quantitative IC₅₀ data for CCR5 are not yet publicly available and must be generated in-house [2].

Selective Chemical Probe Synthesis via Piperazine NH Derivatization

Unlike the N-methylpiperazine analog, which lacks a hydrogen-bond donor and derivatizable nitrogen, the free secondary amine in CAS 1279219-15-6 enables rapid diversification into amides, sulfonamides, ureas, and N-alkylated analogs . This synthetic versatility makes the compound well-suited for parallel library synthesis in academic or industrial medicinal chemistry laboratories. The dihydrochloride salt can be neutralized in situ to liberate the free base for reaction with electrophilic reagents .

Control Compound for Phenotypic Screening Requiring Defined Aminergic GPCR Polypharmacology

The compound's broad but moderate aminergic GPCR binding profile (pKi 5.85–8.18 across D₁–D₄, 5-HT₁A–₂C, H₁, M₁) [3] makes it a useful reference standard in phenotypic assays where polypharmacology must be measured and controlled. Unlike dedicated GPCR-targeted piperazines with sub-nanomolar potencies at individual receptors, this compound's weaker and broader profile allows researchers to benchmark assay sensitivity for detecting multi-target effects. Researchers should verify the reported pKi values in their own assay systems, as the data were collected across multiple laboratories and assay formats [3].

Quote Request

Request a Quote for 7,8-dimethyl-4-(piperazin-1-ylmethyl)-2H-chromen-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.